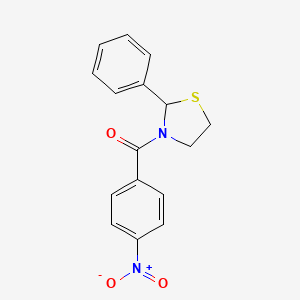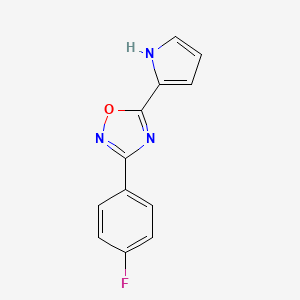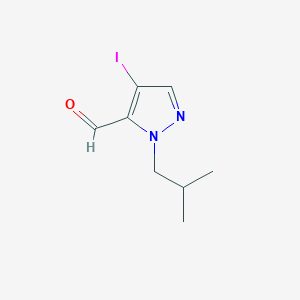
(4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone, also known as NPTM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the thiazolidinone family, which is known for its diverse biological activities. NPTM has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
科学研究应用
(4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. In drug discovery, (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone has been used as a lead compound to design and develop new drugs with improved efficacy and fewer side effects. In material science, (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone has been used as a building block for the synthesis of novel materials with unique properties.
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazolidinones, another structural component of the compound, are also known to demonstrate promising biological effects .
Mode of Action
For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
In silico calculations of adme properties of similar compounds suggest that they could potentially be active oral agents .
Result of Action
Similar compounds have been reported to exhibit considerable biological activities, such as anticonvulsant activity .
实验室实验的优点和局限性
One of the main advantages of (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone is its diverse biological activities, which make it a promising lead compound for drug discovery. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone is its potential toxicity, which may limit its use in clinical settings. It is also important to note that the biological activities of (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone may vary depending on the experimental conditions and the cell types used.
未来方向
There are several future directions for the research on (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone. One of the areas of interest is the development of new analogs with improved efficacy and reduced toxicity. Another area of interest is the elucidation of the mechanism of action of (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone and its potential targets. Further studies are also needed to evaluate the safety and efficacy of (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone in animal models and clinical trials. Finally, the potential applications of (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone in material science and nanotechnology should also be explored.
Conclusion:
In conclusion, (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone is a synthetic compound with diverse biological activities and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied. Further research is needed to fully understand the potential of (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone and its analogs as therapeutic agents and building blocks for novel materials.
合成方法
(4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone can be synthesized using various methods, including the condensation reaction of 2-phenylthiazolidin-4-one and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography. Another method involves the reaction of 2-phenylthiazolidin-4-one with 4-nitrobenzoyl chloride in the presence of triethylamine. The product is then purified using recrystallization.
属性
IUPAC Name |
(4-nitrophenyl)-(2-phenyl-1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c19-15(12-6-8-14(9-7-12)18(20)21)17-10-11-22-16(17)13-4-2-1-3-5-13/h1-9,16H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOOLPNNTLALBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2946142.png)



![Lithium 3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2946147.png)
![4-{4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl}morpholine](/img/structure/B2946149.png)



![(Z)-ethyl 2-(5,7-dimethyl-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2946160.png)

![(E)-2-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2946162.png)
![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone](/img/structure/B2946163.png)